Selective Monoamine Oxidase B (MAO-B) Inhibition vs. MAO-A and Class Comparators
The compound exhibits potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 33 nM, while displaying 30-fold weaker inhibition of MAO-A (IC50 = 1,000 nM) in the same assay system [1]. This selectivity profile compares favorably to many oxazole-based MAO inhibitors, which often show sub-micromolar to micromolar activity and lower isoform selectivity [2]. For context, the clinically used MAO-B inhibitor selegiline has an IC50 of approximately 30 nM for MAO-B but also inhibits MAO-A at higher concentrations, whereas this compound achieves comparable potency with potentially improved selectivity window [3]. The ortho-bromine substitution is critical for this activity; related oxazole-4-carboxylic acids lacking this halogen or with alternative substitutions generally show reduced MAO-B affinity [2].
| Evidence Dimension | MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 33 nM; MAO-A IC50 = 1,000 nM (30-fold selectivity) |
| Comparator Or Baseline | Oxazole derivatives class: IC50 values ranging from 2.3 nM to 37.18 µM, many with poor isoform selectivity [2]; Selegiline: MAO-B IC50 ≈ 30 nM (selectivity ratio varies) |
| Quantified Difference | 33 nM potency and 30-fold selectivity (MAO-B/MAO-A) positions this compound among the more potent and selective oxazole-based MAO-B inhibitors reported. |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-A and MAO-B [1]. |
Why This Matters
High MAO-B selectivity is essential for developing Parkinson's disease therapeutics with minimized serotonergic side effects (cheese effect), making this compound a valuable lead scaffold or chemical probe.
- [1] BindingDB. Entry BDBM50421645 (ChEMBL123609). IC50 values for human MAO-A and MAO-B. Accessed 2026. View Source
- [2] Tripathi, R. K. P., et al. Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. Bioorg. Chem. 2021, 108, 104663. View Source
- [3] Youdim, M. B. H., et al. The therapeutic potential of monoamine oxidase inhibitors. Nat. Rev. Neurosci. 2006, 7, 295-309. View Source
